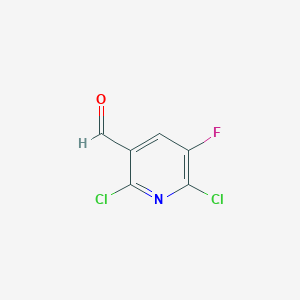

2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde

Description

Properties

IUPAC Name |

2,6-dichloro-5-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO/c7-5-3(2-11)1-4(9)6(8)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYGHERNXKCTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260758-33-5 | |

| Record name | 2,6-dichloro-5-fluoropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Pyridine Building Block

2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde, with the CAS number 1260758-33-5 , is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of reactive sites—a nucleophilically susceptible aldehyde, two displaceable chlorine atoms, and an activating fluorine atom on a pyridine core—renders it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in drug discovery and development. The strategic placement of its functional groups allows for sequential and selective chemical modifications, making it a powerful tool for constructing diverse chemical libraries and targeting specific biological pathways.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The following table summarizes the key properties of this compound, compiled from available data.

| Property | Value | Source |

| CAS Number | 1260758-33-5 | |

| Molecular Formula | C₆H₂Cl₂FNO | [1] |

| Molecular Weight | 193.99 g/mol | [1] |

| Appearance | Likely a solid (white or off-white powder) | [2][3] |

| Solubility | Expected to have low solubility in water and be soluble in common organic solvents such as dichloromethane and chloroform.[2][3] | - |

| Stability | Considered stable under normal conditions, but may react with strong oxidizing or reducing agents.[2] | - |

Synthesis and Reaction Mechanisms: Crafting the Core Scaffold

While specific, peer-reviewed synthesis protocols for this compound are not abundantly available in the public domain, a plausible and efficient synthetic route can be devised based on established organometallic and oxidation/reduction chemistry, starting from its more readily available carboxylic acid analogue, 2,6-dichloro-5-fluoronicotinic acid.

Prospective Synthesis from 2,6-Dichloro-5-fluoronicotinic Acid

The conversion of a carboxylic acid to an aldehyde is a common transformation in organic synthesis. A reliable method involves the initial conversion of the carboxylic acid to an activated species, such as an acid chloride or a Weinreb amide, followed by a controlled reduction.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid, can be activated by conversion to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This step is crucial as it transforms the relatively unreactive hydroxyl group of the carboxylic acid into a good leaving group, making the carbonyl carbon more susceptible to nucleophilic attack.

Step 2: Controlled Reduction to the Aldehyde

The resulting 2,6-dichloro-5-fluoronicotinoyl chloride can then be reduced to the target aldehyde. A common and effective method for this transformation is the Rosenmund reduction, which employs catalytic hydrogenation over a poisoned catalyst (e.g., palladium on barium sulfate, poisoned with quinoline-sulfur). The poisoning of the catalyst is critical to prevent over-reduction of the aldehyde to the corresponding alcohol.

Alternatively, the reduction can be achieved using a hydride reagent at low temperatures.

Experimental Protocol: A Step-by-Step Guide

Part A: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl Chloride

-

To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,6-dichloro-5-fluoronicotinoyl chloride, which can be used in the next step without further purification.

Part B: Reduction to this compound

-

Dissolve the crude acid chloride from Part A in an anhydrous, non-protic solvent (e.g., toluene).

-

Add a stoichiometric amount of a suitable reducing agent, such as sodium borohydride (NaBH₄) or lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), at a low temperature (e.g., -78 °C) to control the reactivity and prevent over-reduction.

-

Stir the reaction mixture at low temperature for a specified period, carefully monitoring the disappearance of the starting material.

-

Quench the reaction by the slow addition of a proton source (e.g., water or a dilute acid).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic route to the target aldehyde.

Applications in Drug Discovery and Development: A Gateway to Novel Therapeutics

The true value of this compound lies in its potential as a key building block in the synthesis of novel therapeutic agents. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of imines and oximes, allowing for the introduction of diverse side chains and pharmacophores.

A Central Scaffold for Fluoroquinolone Antibiotics

The structurally related compound, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, is a known precursor in the synthesis of potent fluoroquinolone antibiotics such as Gemifloxacin.[4] This class of antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The core naphthyridine scaffold of these drugs is often constructed from precursors like the title aldehyde.

Illustrative Role in a Generalized Fluoroquinolone Synthesis:

Caption: Role as a precursor in fluoroquinolone synthesis.

The aldehyde group can undergo condensation with an appropriate amine-containing fragment, followed by an intramolecular cyclization to form the characteristic bicyclic core of the fluoroquinolone. The chlorine atoms on the pyridine ring can then be selectively displaced by various amine side chains to modulate the antibacterial spectrum, potency, and pharmacokinetic properties of the final drug molecule.

Safety and Handling: A Prudent Approach

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing and reducing agents.

In the absence of specific toxicological data, it is prudent to assume that this compound may cause skin, eye, and respiratory tract irritation.

Conclusion: A Building Block with High Potential

This compound is a strategically designed chemical intermediate with significant potential for the synthesis of novel and complex molecules, particularly in the realm of medicinal chemistry. Its array of functional groups offers a versatile platform for the construction of diverse molecular libraries, with a clear lineage to the development of important classes of therapeutics like fluoroquinolone antibiotics. While detailed characterization and safety data are still emerging, the information presented in this guide provides a solid foundation for researchers and drug development professionals to harness the synthetic potential of this valuable compound. As with any novel chemical entity, all handling and reactions should be conducted with appropriate safety precautions and in accordance with best laboratory practices.

References

-

Pipzine Chemicals. (n.d.). 3-Pyridinecarboxaldehyde, 6-Chloro-5-Fluoro-. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Applications of 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic Acid. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Pyridinecarboxamide, 2,6-dichloro-5-fluoro. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Pyridinecarboxaldehyde, 2-Chloro-5-Fluoro. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Pyridinecarbonyl Chloride, 2,6-Dichloro-5-Fluoro. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2,6-Dichloro-5-Fluoro-3-Pyridinecarboxlic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Google Patents. (n.d.). US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse crystalline 2,6-dichloro-5-fluoro-nicotinic acid.

-

HP. (2024). SAFETY DATA SHEET. Retrieved from [Link]

-

Chemos. (n.d.). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. Retrieved from [Link]

-

MEGA eG. (2021). SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 3-Pyridinecarboxaldehyde, 6-Chloro-5-Fluoro- | Properties, Uses, Safety, Supplier & SDS China [pipzine-chem.com]

- 3. 3-Pyridinecarbonyl Chloride, 2,6-Dichloro-5-Fluoro- | Properties, Uses, Safety & Supplier China | High Purity CAS Database [pipzine-chem.com]

- 4. ossila.com [ossila.com]

An In-Depth Technical Guide to 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive analysis of 2,6-dichloro-5-fluoro-3-pyridinecarboxaldehyde, a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. While specific experimental data for this compound is not widely published, this document synthesizes information from closely related analogues and foundational chemical principles to provide a robust overview. We will explore its physicochemical properties, predict its spectral characteristics, delve into its chemical reactivity, propose a viable synthetic pathway, and discuss its potential applications as a strategic building block in modern chemical research and development. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile synthon.

Strategic Importance of Halogenated Pyridines

Halogenated pyridine scaffolds are cornerstones in contemporary drug discovery and agrochemical design. The introduction of halogen atoms, particularly fluorine and chlorine, profoundly modulates the electronic properties, lipophilicity, metabolic stability, and binding affinity of parent molecules. This compound belongs to this privileged class of compounds. Its structure is characterized by an electron-deficient pyridine ring, substituted with two chlorine atoms that can act as leaving groups for nucleophilic substitution, a fluorine atom to enhance binding interactions and metabolic resistance, and a highly reactive aldehyde group for diverse chemical transformations. This unique combination of functional groups makes it an exceptionally valuable intermediate for constructing complex molecular architectures. While its direct applications are still emerging, the established utility of its close chemical relatives, such as 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile in the synthesis of broad-spectrum fluoroquinolone antibiotics like Gemifloxacin, underscores its immense potential.[1]

Physicochemical & Spectroscopic Profile

Precise experimental data for this compound is sparse in publicly accessible literature. However, we can establish a reliable profile based on computational predictions and data from analogous structures.

Compound Identification

| Property | Value |

| CAS Number | 1260758-33-5[2] |

| Molecular Formula | C₆H₂Cl₂FNO |

| Molecular Weight | 194.00 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=C(C(=NC(=C1F)Cl)Cl)C=O |

| InChI Key | (Predicted) YXWJCMXJBGXGSA-UHFFFAOYSA-N |

Physical Properties (Predicted and Inferred)

| Property | Value/Observation | Rationale / Source |

| Appearance | Likely a white to off-white solid. | Based on its nitrile and carboxylic acid analogues, which are crystalline powders.[1][3] |

| Melting Point | Predicted to be in the range of 70-100 °C. | The related nitrile melts at 89-91 °C.[1][4] The aldehyde functionality may slightly alter crystal packing and melting point. |

| Solubility | Low solubility expected in water. Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate). | The aromatic and halogenated nature suggests non-polarity, while the aldehyde offers some capacity for hydrogen bonding.[5][6] |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents. | General stability is expected, but the aldehyde group can be susceptible to oxidation over time.[7] |

Predicted Spectroscopic Data

A robust characterization workflow is essential for structure verification. The following are predicted spectral characteristics for this compound.

| Technique | Predicted Key Signals & Features |

| ¹H NMR | • Aldehyde Proton (CHO): Singlet, δ ≈ 9.8-10.2 ppm. • Aromatic Proton (C4-H): Singlet, δ ≈ 8.0-8.5 ppm. The exact shift is influenced by the surrounding electron-withdrawing groups. |

| ¹³C NMR | • Carbonyl Carbon (C=O): δ ≈ 185-195 ppm. • Aromatic Carbons: Signals between δ ≈ 120-160 ppm. Expect to see splitting due to C-F coupling (J-coupling constants). |

| IR (Infrared) | • C=O Stretch (Aldehyde): Strong, sharp absorption band at ~1700-1715 cm⁻¹. • C-F Stretch: Strong absorption at ~1200-1250 cm⁻¹. • C-Cl Stretch: Absorption at ~700-800 cm⁻¹. • Aromatic C-H Stretch: Weak absorption at ~3050-3100 cm⁻¹. |

| MS (Mass Spec) | • Molecular Ion [M]⁺: Peak at m/z ≈ 193/195/197, showing the characteristic isotopic pattern for two chlorine atoms (~9:6:1 ratio). |

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dictated by its two primary reactive centers: the aldehyde group and the halogenated pyridine ring.

-

Aldehyde Group Reactivity: The formyl group at the C3 position is a versatile handle for a wide range of organic transformations, including:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid (2,6-dichloro-5-fluoronicotinic acid), a valuable intermediate in its own right.[8]

-

Reduction: Selective reduction yields the primary alcohol (2,6-dichloro-5-fluoropyridin-3-yl)methanol.

-

Nucleophilic Addition: Undergoes addition reactions with various nucleophiles (e.g., Grignard reagents, organolithiums) to form secondary alcohols.

-

Condensation Reactions: Can participate in Wittig reactions to form alkenes or Knoevenagel condensations to build more complex scaffolds.

-

-

Pyridine Ring Reactivity (Nucleophilic Aromatic Substitution - SₙAr): The pyridine ring is highly electron-deficient due to the electronegativity of the nitrogen atom and the three halogen substituents. This makes the chloro-substituted positions (C2 and C6) susceptible to SₙAr reactions. The C6-Cl bond is generally more activated towards substitution than the C2-Cl bond due to the electronic influence of the adjacent fluorine atom. This allows for selective and sequential displacement of the chlorine atoms with various nucleophiles (e.g., amines, alkoxides, thiols), providing a powerful method for diversification.

Caption: Proposed workflow for the synthesis of the target aldehyde from its nitrile precursor.

Experimental Protocol: Synthesis via DIBAL-H Reduction

This protocol is a representative procedure and should be adapted and optimized under appropriate laboratory safety protocols.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) or toluene (approx. 0.2 M concentration).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of DIBAL-H (1.5 M in toluene, 1.1 eq) dropwise via a syringe pump over 30-60 minutes. The internal temperature must be maintained below -70 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent localized warming, which would lead to the formation of the over-reduced alcohol byproduct.

-

Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: While still at low temperature, slowly quench the reaction by the dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Trustworthiness: Using Rochelle's salt is a standard and reliable method for quenching DIBAL-H reactions as it chelates the aluminum salts, preventing the formation of gelatinous precipitates and simplifying the workup.

-

Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), comparing the results to the predicted values in Section 2.

Applications in Drug Discovery and Agrochemicals

As a highly functionalized building block, this compound is a platform for generating diverse molecular libraries. Its utility stems from the ability to sequentially and selectively modify its reactive sites.

-

Pharmaceutical Synthesis: It serves as a precursor for novel antibiotics, kinase inhibitors, and other therapeutic agents. The aldehyde can be converted into various functional groups (amines via reductive amination, oximes, hydrazones) that are key pharmacophores or linkers. [1][3]* Agrochemical Development: The compound can be used to synthesize new classes of herbicides, fungicides, and pesticides. [3]The halogenated pyridine core is a known toxophore in many commercial agrochemicals.

-

Combinatorial Chemistry: The orthogonal reactivity of the aldehyde and the C6-chloro position allows for a two-dimensional diversification strategy, enabling the rapid generation of compound libraries for high-throughput screening.

Caption: Logical flow from the core aldehyde to complex, high-value applications.

Safety and Handling

Working with halogenated aromatic aldehydes requires strict adherence to safety protocols. Based on data for related compounds, this compound should be handled as a hazardous substance.

| Hazard Category | Precautionary Measures and PPE |

| Hazard Identification | Expected to be an irritant to skin, eyes, and the respiratory system. Harmful if swallowed. [7][9]GHS Statements (inferred): H302, H315, H319, H335. |

| Handling | • Use only in a well-ventilated area, preferably within a chemical fume hood. [10][11] • Avoid inhalation of dust or vapors. [12] • Avoid contact with skin and eyes. [7] • Wash hands thoroughly after handling. [11] |

| Personal Protective Equipment (PPE) | • Eye Protection: Safety glasses with side shields or chemical goggles. • Hand Protection: Nitrile or other chemically resistant gloves. • Respiratory Protection: NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate. • Skin and Body Protection: Laboratory coat. |

| Storage | • Store in a tightly sealed container in a cool, dry, and dark place. [7][12] • Keep away from incompatible materials such as strong oxidizing agents. [7] |

References

-

Pipzine Chemicals. (n.d.). 3-Pyridinecarbonyl Chloride, 2,6-Dichloro-5-Fluoro. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Applications of 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic Acid. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Pyridinecarboxaldehyde, 6-Chloro-5-Fluoro. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Pyridinecarboxamide, 2,6-dichloro-5-fluoro. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Pyridinecarboxaldehyde, 5-Chloro-2-Fluoro. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Pyridinecarboxaldehyde, 2-Chloro-5-Fluoro. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. biosynth.com [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,6-ジクロロ-5-フルオロ-3-ピリジンカルボニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Pyridinecarbonyl Chloride, 2,6-Dichloro-5-Fluoro- | Properties, Uses, Safety & Supplier China | High Purity CAS Database [pipzine-chem.com]

- 6. 3-Pyridinecarboxaldehyde, 6-Chloro-5-Fluoro- | Properties, Uses, Safety, Supplier & SDS China [pipzine-chem.com]

- 7. fishersci.com [fishersci.com]

- 8. nbinno.com [nbinno.com]

- 9. 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile 98 82671-02-1 [sigmaaldrich.com]

- 10. 3-Pyridinecarboxaldehyde, 5-Chloro-2-Fluoro- | Properties, Applications, Safety & Suppliers in China [pipzine-chem.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Safe Handling and Storage of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde. As a critical building block in the synthesis of advanced pharmaceutical and agrochemical compounds, understanding its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each procedural step to foster a culture of safety and reproducibility.

Compound Profile and Hazard Identification

This compound is a halogenated pyridine derivative. Its reactivity, which makes it a valuable synthetic precursor, also necessitates careful handling.[2] The aldehyde functional group, combined with the substituted pyridine ring, presents specific hazards that must be rigorously managed. While a specific, comprehensive safety data sheet for this exact compound is not publicly available, data from closely related pyridinecarboxaldehydes and dichlorofluoropyridines provide a strong basis for a thorough risk assessment.[3][4][5][6]

The primary hazards are associated with its potential toxicity if ingested, inhaled, or absorbed through the skin, as well as its capacity to cause irritation to the skin, eyes, and respiratory system.[4][5][6]

Table 1: Hazard Identification and GHS Classifications (Based on Structurally Related Compounds)

| Hazard Class | GHS Hazard Statement (H-Code) | Precautionary Statement (P-Code) Examples | Source(s) |

|---|---|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [5][7] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [4][6][7] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4][6][7] |

| Aquatic Toxicity | H412: Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. |[3][4] |

Physicochemical Properties

Understanding the physical properties of this compound is essential for designing appropriate storage and handling protocols.

Table 2: Physicochemical Data

| Property | Value | Notes / Source(s) |

|---|---|---|

| Molecular Formula | C₆H₂Cl₂FNO | [8] |

| Molecular Weight | 177.99 g/mol | Calculated |

| Appearance | Typically a solid (may vary) | Based on related pyridinecarbonitriles being solid.[8] |

| Boiling Point | ~235°C | Data for the 6-chloro-5-fluoro isomer.[9] |

| Flash Point | ~96°C | Data for the 6-chloro-5-fluoro isomer.[9] |

| Solubility | Low solubility in water. Soluble in common organic solvents (e.g., ethanol, dichloromethane). | General property of similar organic compounds.[1][8] |

Comprehensive Handling Protocols

A self-validating system of protocols ensures that safety is integrated into the experimental workflow. The causality is clear: preventing exposure eliminates risk.

The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable. The rationale is to maintain a controlled, negative pressure environment that directs potentially harmful vapors or dusts away from the operator's breathing zone. The face velocity of the hood should be verified regularly to ensure it meets institutional and regulatory standards.

Proper PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.

-

Hand Protection: Nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or puncture before use. Double-gloving can be an effective practice for added protection during transfers of significant quantities.

-

Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator with appropriate cartridges is required.

-

Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and uncluttered. Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the hood.

-

Weighing and Transfer:

-

Perform all weighing operations within the fume hood or a ventilated balance enclosure.

-

Use a dedicated, clearly labeled spatula for this chemical.

-

To prevent static discharge, which can cause fine powders to disperse, utilize an anti-static weigh boat or an ionizing bar.

-

Open the container slowly to release any potential pressure differential.

-

Transfer the desired amount of the solid carefully to the weigh boat or directly into the reaction vessel.

-

Close the primary container lid tightly immediately after dispensing.

-

-

Dissolution:

-

Add the solvent to the solid in a controlled manner to avoid splashing.

-

If the dissolution is exothermic, add the solvent slowly and consider using an ice bath for temperature control.

-

-

Post-Handling:

-

Thoroughly decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol), followed by soap and water.

-

Dispose of contaminated weigh boats and gloves as hazardous waste.

-

Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.

-

Storage and Stability

The long-term stability and integrity of this compound depend directly on the storage conditions.

-

Temperature: Store in a cool environment, ideally refrigerated at 2-8°C.[9] This minimizes the potential for degradation and reduces vapor pressure.

-

Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is best practice.[9] This is crucial for preventing slow oxidation of the aldehyde group.

-

Container: The compound must be stored in a tightly sealed, clearly labeled container to prevent moisture ingress and vapor escape.[3][6] Containers should be inspected regularly for any signs of damage or leakage.

Segregation is a key principle of safe chemical storage. This compound should be stored away from:

-

Strong Oxidizing Agents: These can react exothermically and potentially violently with the aldehyde functional group.[6]

-

Strong Bases: Can catalyze decomposition or unwanted side reactions.

-

Heat and Ignition Sources: While the flash point is relatively high, it is combustible and should be kept away from open flames or hot surfaces.[3][5]

The following diagram illustrates the lifecycle and critical control points for handling this chemical.

Caption: Safe Handling and Storage Lifecycle Diagram.

Emergency Response and Disposal

Preparedness is essential for mitigating the impact of an accidental release.

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel immediately.

-

Protect: Don appropriate PPE, including respiratory protection if necessary.

-

Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

-

Clean: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][6]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[10][11] It should be disposed of through a licensed chemical destruction facility in accordance with all local, state, and federal regulations.[7][10] Do not discharge to sewer systems.[10]

References

-

3-pyridinecarboxaldehyde, 6-chloro-5-fluoro- - ChemBK . Source: ChemBK. [Link]

-

3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Loba Chemie . Source: Loba Chemie. [Link]

-

SAFETY DATA SHEET - Fisher Scientific . Source: Fisher Scientific. [Link]

Sources

- 1. 3-Pyridinecarboxaldehyde, 6-Chloro-5-Fluoro- | Properties, Uses, Safety, Supplier & SDS China [pipzine-chem.com]

- 2. ossila.com [ossila.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. lobachemie.com [lobachemie.com]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.be [fishersci.be]

- 8. 3-Pyridinecarboxaldehyde, 2-Chloro-5-Fluoro-: Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]

- 9. chembk.com [chembk.com]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Utility of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde: A Technical Guide for Advanced Synthesis

Foreword: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount to the development of novel therapeutics, advanced agrochemicals, and high-performance materials. Among these, 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde stands out as a pivotal building block, offering a unique combination of reactive sites that empower chemists to forge complex molecular architectures. The presence of two chlorine atoms, a fluorine atom, and an aldehyde group on a pyridine ring provides a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of this compound, offering researchers and drug development professionals a comprehensive resource to unlock its full potential.

Physicochemical Properties and Structural Attributes

This compound, with the CAS number 1260758-33-5, is a solid at room temperature. Its molecular formula is C₆H₂Cl₂FNO, and it has a molecular weight of 193.99 g/mol .

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂FNO | |

| Molecular Weight | 193.99 g/mol | |

| Appearance | Solid (Typical) | |

| Storage | Inert atmosphere, 2-8°C | |

| SMILES Code | O=CC1=CC(F)=C(Cl)N=C1Cl |

The strategic arrangement of its functional groups is key to its reactivity. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom significantly influences the electrophilicity of the pyridine ring and the reactivity of the aldehyde group. The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic substitution, providing a direct avenue for introducing diverse functionalities. The aldehyde group at the 3-position is a versatile handle for a wide array of synthetic transformations, including condensations, oxidations, reductions, and reductive aminations.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often starting from more readily available precursors. A common strategy involves the reduction of the corresponding nicotinoyl chloride or the oxidation of the hydroxymethylpyridine.

Synthesis via Reduction of 2,6-Dichloro-5-fluoronicotinoyl chloride

A prevalent method for the synthesis of aldehydes is the controlled reduction of acid chlorides. This approach offers a direct pathway to the target molecule from the corresponding carboxylic acid derivative.

Caption: Synthesis of the target aldehyde via reduction of the acid chloride.

Experimental Protocol: Synthesis of this compound from 2,6-Dichloro-5-fluoronicotinic acid

Step 1: Conversion of Carboxylic Acid to Acid Chloride

-

To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The solvent and excess reagent are removed under reduced pressure to yield crude 2,6-dichloro-5-fluoronicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Reduction of Acid Chloride to Aldehyde

-

Dissolve the crude 2,6-dichloro-5-fluoronicotinoyl chloride in an anhydrous ether-based solvent like tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) (1.1 eq), to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis via Oxidation of (2,6-Dichloro-5-fluoro-3-pyridinyl)methanol

An alternative synthetic route involves the oxidation of the corresponding primary alcohol. This method is advantageous if the alcohol precursor is more accessible.

Caption: Synthesis of the target aldehyde via oxidation of the primary alcohol.

Experimental Protocol: Synthesis of this compound from (2,6-Dichloro-5-fluoro-3-pyridinyl)methanol

-

To a solution of (2,6-dichloro-5-fluoro-3-pyridinyl)methanol (1.0 eq) in an anhydrous chlorinated solvent like dichloromethane, add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (DMP) (1.2 eq).

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts (in the case of PCC) or the periodinane byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The highly functionalized nature of this compound makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules.

Precursor for Fluoroquinolone and Naphthyridine Antibiotics

The closely related nitrile, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, is a well-established intermediate in the synthesis of potent fluoroquinolone antibiotics such as Gemifloxacin, Enoxacin, Trovafloxacin, and Tosufloxacin. The aldehyde can serve as a versatile precursor to the nitrile or other key intermediates in the synthesis of these antibacterial agents. The corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid, is a key intermediate in the synthesis of naphthyridine antibacterial agents.

Scaffold for Kinase Inhibitors

The pyridine ring is a privileged scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site. The di-chloro and fluoro substitutions on the pyridine ring of the title compound can be exploited to modulate the electronic properties and binding affinity of potential inhibitors. The aldehyde functionality provides a convenient handle to introduce various pharmacophores that can target specific regions of the kinase ATP-binding pocket. For instance, substituted pyridinylimidazoles have been identified as potent p38α inhibitors. The furo[3,2-b]pyridine core, which can be synthesized from functionalized pyridines, has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs).

Caption: General workflow for the synthesis of kinase inhibitors.

Applications in Agrochemicals

The unique combination of halogens on the pyridine ring suggests potential applications in the agrochemical sector. Halogenated pyridines are common structural motifs in a variety of herbicides and fungicides. The reactivity of this compound allows for the synthesis of a diverse library of compounds for screening and development of new crop protection agents.

Potential in Materials Science

While less explored, the application of this compound in materials science holds promise. The aldehyde group can be utilized in polymerization reactions or for the surface modification of materials. The high halogen content can impart flame-retardant properties to polymers. Furthermore, the pyridine nitrogen can be used to coordinate with metal ions, opening possibilities for the development of novel catalysts or functional materials with interesting optical or electronic properties.

Key Reactions and Transformations

The aldehyde group of this compound is a gateway to a multitude of chemical transformations, allowing for the construction of more complex molecules.

Reductive Amination

Reductive amination of the aldehyde with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is a powerful method for C-N bond formation. This reaction is widely used in medicinal chemistry to introduce amine-containing side chains.

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde can undergo Wittig or Horner-Wadsworth-Emmons reactions to form alkenes. This allows for the extension of the carbon chain and the introduction of various substituents.

Condensation Reactions

The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to form new C-C bonds and construct more elaborate molecular frameworks.

Conclusion and Future Outlook

This compound is a highly versatile and valuable building block for organic synthesis. Its unique combination of reactive sites provides a powerful platform for the development of novel pharmaceuticals, agrochemicals, and advanced materials. While its applications are still being explored, the established utility of its nitrile and carboxylic acid analogues in the synthesis of important bioactive molecules highlights the immense potential of the aldehyde. Future research in this area is expected to uncover new and innovative applications for this promising synthetic intermediate.

References

- Pipzine Chemicals. 3-Pyridinecarboxaldehyde, 6-Chloro-5-Fluoro.

- Ossila. 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | 82671-02-1.

- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis Applications of 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic Acid.

- ChemicalBook. 2,6-Dichloro-5-fluoronicotinamide synthesis.

- Pipzine Chemicals. 2,6-Dichloro-5-Fluoro-3-Pyridinecarboxlic Acid.

- Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- SpringerLink. Pyridine-2,6-dicarboxamide-based fluorescent sensor for detection of Fe3+ and Hg2+.

- Biosynth. This compound | 1260758-33-5 | KAC75833.

- PubMed. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors.

- Organic Chemistry Portal.

- ResearchGate. Pyridinium Chlorochromate Catalyzed Oxidation of Alcohols to Aldehydes and Ketones with Periodic Acid. | Request PDF.

- Chemsrc. 2,6-dichloro-5-fluoronicotinoyl chloride | CAS#:96568-02-4.

- PubMed.

- ResearchGate. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core.

- PubMed. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134.

- Pipzine Chemicals. 3-Pyridinecarboxaldehyde, 2-Chloro-5-Fluoro.

- PMC - NIH. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.

- PubMed Central. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.

- Biosynth. 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 | FD70870.

- BLD Pharm. 1260758-33-5|2,6-Dichloro-5-fluoronicotinaldehyde.

- Sigma-Aldrich. 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine.

- ChemicalBook.

- University of California, Irvine. Oxidation of Alcohols to Aldehydes and Ketones.

- Khan Academy.

An In-Depth Technical Guide to 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,6-dichloro-5-fluoro-3-pyridinecarboxaldehyde, a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry. Due to the limited direct literature on this specific aldehyde, this document synthesizes information on its key precursors, proposes a robust synthetic pathway, and extrapolates its reactivity and potential applications based on established chemical principles and data from closely related analogues.

Introduction: A Versatile Scaffold for Bioactive Molecules

This compound, with the CAS Number 1260758-33-5, belongs to a class of halogenated pyridines that are of immense interest to the pharmaceutical and agrochemical industries.[1] The strategic placement of two chlorine atoms, a fluorine atom, and an aldehyde group on the pyridine ring creates a molecule with multiple reactive sites, offering a versatile platform for the synthesis of complex molecular architectures.

The core pyridine structure is a well-established pharmacophore found in numerous approved drugs. The presence of halogens, particularly fluorine, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including carbon-carbon bond formation, oxidation to a carboxylic acid, and reduction to an alcohol.

The primary importance of the 2,6-dichloro-5-fluoro-pyridine scaffold lies in its role as a key intermediate in the synthesis of fluoroquinolone antibiotics.[2] Derivatives such as 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile are instrumental in the preparation of drugs like Gemifloxacin and other 1,8-naphthyridine derivatives.[2] This established utility underscores the potential of the corresponding aldehyde in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Information | Source/Justification |

| CAS Number | 1260758-33-5 | |

| Molecular Formula | C₆H₂Cl₂FNO | |

| Molecular Weight | 193.99 g/mol | |

| Appearance | Likely a white to off-white solid | Based on related compounds like 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile which is a white powder.[2] |

| Solubility | Low solubility in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). | The aromatic and halogenated nature suggests low polarity.[3] |

| Stability | Stable under normal conditions, but may be sensitive to strong oxidizing or reducing agents. | General chemical stability of similar aromatic aldehydes.[3] |

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~10.2 ppm (s, 1H, -CHO)

-

δ ~8.0 ppm (d, JHF ≈ 4 Hz, 1H, Ar-H) Justification: The aldehyde proton is expected in the 9-10 ppm region. The aromatic proton at the 4-position will be a doublet due to coupling with the adjacent fluorine atom. The chemical shift is predicted based on the spectrum of 2,6-dichloropyridine-3-carboxaldehyde.[4]

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~185 ppm (-CHO)

-

δ ~155 ppm (d, JCF ≈ 250 Hz, C-F)

-

δ ~148 ppm (C-Cl)

-

δ ~145 ppm (C-Cl)

-

δ ~130 ppm (C-CHO)

-

δ ~125 ppm (d, JCF ≈ 20 Hz, C-H) Justification: Based on standard chemical shifts for pyridine and aldehyde carbons, with expected large one-bond and smaller two-bond carbon-fluorine coupling constants.

-

-

IR (KBr, cm⁻¹):

-

~3050 (Ar C-H stretch)

-

~2850, ~2750 (Aldehyde C-H stretch)

-

~1710 (C=O stretch)

-

~1550, ~1450 (Aromatic C=C and C=N stretch)

-

~1250 (C-F stretch)

-

~800 (C-Cl stretch) Justification: Based on characteristic infrared absorption frequencies for the respective functional groups.

-

-

Mass Spectrometry (EI):

-

M⁺ peak at m/z 193/195/197 (isotopic pattern for two chlorine atoms).

-

Fragment ion at m/z 192 (loss of H).

-

Fragment ion at m/z 164 (loss of CHO). Justification: Based on the molecular weight and expected fragmentation patterns of aromatic aldehydes.

-

Synthesis of this compound

Synthesis of the Precursor: 2,6-Dichloro-5-fluoronicotinoyl chloride

The synthesis of the acid chloride proceeds from the corresponding nicotinic acid, which can be prepared from a dihydroxy-fluoronicotinate ester.[5]

Diagram 1: Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid.

Experimental Protocol for 2,6-Dichloro-5-fluoronicotinic Acid Synthesis: [5]

-

Chlorination:

-

To a suitable pressure reactor (e.g., a Monel autoclave), charge methyl 2,6-dihydroxy-5-fluoronicotinate, phosphorus oxychloride (POCl₃, ~10 equivalents), and a lithium salt such as lithium phosphate (Li₃PO₄, ~0.6 equivalents by weight).

-

Seal the reactor and heat to 170°C for 20 hours.

-

After cooling, carefully quench the reaction mixture and extract the product with a suitable organic solvent like methylene chloride.

-

The crude product, 2,6-dichloro-5-fluoronicotinoyl chloride, can be purified by vacuum distillation (boiling point 70-100°C at 1-2 mm Hg).

-

-

Hydrolysis:

-

Slurry the purified 2,6-dichloro-5-fluoronicotinoyl chloride in water (50-60°C).

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 50% NaOH) until a homogeneous solution with a pH of 10 is achieved.

-

Cool the solution and extract with methylene chloride to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2,6-dichloro-5-fluoronicotinic acid (melting point 154.6-154.9°C).

-

Proposed Synthesis of this compound

The most logical and efficient method to synthesize the target aldehyde is through the selective reduction of 2,6-dichloro-5-fluoronicotinoyl chloride. It is crucial to use a mild reducing agent to prevent over-reduction to the corresponding alcohol.

Diagram 2: Proposed Synthesis of the Aldehyde.

Proposed Experimental Protocol:

-

Preparation of the Acid Chloride: Synthesize 2,6-dichloro-5-fluoronicotinoyl chloride from 2,6-dichloro-5-fluoronicotinic acid using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.

-

Reduction:

-

Dissolve the freshly prepared and purified 2,6-dichloro-5-fluoronicotinoyl chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78°C) using a dry ice/acetone bath.

-

Slowly add a solution of a mild and sterically hindered hydride reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃) or sodium triacetoxyborohydride (NaBH(OAc)₃), in the same solvent. The use of a hindered hydride is critical to stop the reduction at the aldehyde stage.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride or a mild acid.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude aldehyde can be purified by column chromatography on silica gel.

-

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is governed by its three key functional components: the aldehyde group and the two chloro-substituents on the electron-deficient pyridine ring.

Reactions of the Aldehyde Group

The aldehyde functionality is a gateway to a multitude of chemical transformations, making it a highly valuable synthetic handle.

Diagram 3: Key Reactions of the Aldehyde Group.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 2,6-dichloro-5-fluoronicotinic acid using standard oxidizing agents like potassium permanganate or chromic acid. This provides a route back to the parent acid if needed.[6]

-

Reduction: Reduction of the aldehyde with stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding primary alcohol, (2,6-dichloro-5-fluoropyridin-3-yl)methanol.

-

Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for various carbon-carbon bond-forming reactions, including:

-

Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CHR) allows for the synthesis of a wide range of vinyl-substituted pyridines.

-

Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents provides access to secondary alcohols.

-

Aldol and Knoevenagel Condensations: Reaction with enolates or active methylene compounds can be used to construct more complex carbon skeletons.

-

-

Imination: Condensation with primary amines will form the corresponding imines, which can be further functionalized or used as intermediates in reductive amination to produce secondary amines.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, and this effect is amplified by the presence of the electron-withdrawing aldehyde and halogen substituents. This makes the chlorine atoms at the 2- and 6-positions susceptible to nucleophilic aromatic substitution.

Diagram 4: Nucleophilic Aromatic Substitution Pathway.

-

Regioselectivity: Generally, nucleophilic attack is favored at the 2- and 6-positions of the pyridine ring. The specific site of initial substitution may be influenced by the nature of the nucleophile and the reaction conditions.

-

Typical Nucleophiles: A wide range of nucleophiles can be employed, including:

-

Amines: Reaction with primary or secondary amines is a key step in the synthesis of many bioactive molecules, including the aforementioned fluoroquinolone antibiotics.[2]

-

Alkoxides and Thiolates: These nucleophiles can be used to introduce ether and thioether linkages.

-

Water (Hydrolysis): Under forcing conditions, the chlorine atoms can be hydrolyzed to hydroxyl groups, though this may require harsh conditions.

-

The ability to sequentially or selectively displace the two chlorine atoms with different nucleophiles provides a powerful strategy for building molecular diversity from this single precursor.

Applications in Drug Discovery and Development

The primary value of this compound lies in its potential as a versatile building block for the synthesis of novel drug candidates.

-

Fluoroquinolone Antibiotics: The 2,6-dichloro-5-fluoro-pyridine core is a well-established component of potent antibacterial agents. The aldehyde can serve as a precursor to the carboxylic acid group found in many quinolones or be used to introduce other functionalities through condensation or C-C bond-forming reactions.[2]

-

Kinase Inhibitors: The substituted pyridine scaffold is prevalent in many kinase inhibitors used in oncology. The multiple reactive sites on the aldehyde allow for the systematic exploration of structure-activity relationships (SAR) by introducing various substituents to probe the binding pockets of target kinases.

-

Agrochemicals: Halogenated pyridines are also important in the agrochemical industry, serving as the core of many herbicides and fungicides.[1] The aldehyde can be used to synthesize novel derivatives with potential crop protection applications.

-

General Heterocyclic Synthesis: This compound is a valuable starting material for the synthesis of more complex fused heterocyclic systems, such as naphthyridines, which are also important pharmacophores.[2]

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential in drug discovery and development. While direct literature on this specific compound is sparse, its synthesis can be confidently proposed through the reduction of its readily accessible acid chloride precursor. The presence of an aldehyde group and two reactive chlorine atoms on a fluorinated pyridine ring provides a rich platform for a wide range of chemical transformations. Researchers and drug development professionals can leverage this building block to synthesize novel libraries of compounds for screening against various biological targets, particularly in the areas of infectious diseases and oncology. The insights provided in this guide, based on the established chemistry of its close analogues, offer a solid foundation for the exploration and utilization of this promising molecule.

References

Sources

- 1. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. 3-Pyridinecarboxaldehyde, 6-Chloro-5-Fluoro- | Properties, Uses, Safety, Supplier & SDS China [pipzine-chem.com]

- 4. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR spectrum [chemicalbook.com]

- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

Methodological & Application

Synthesis of Novel Derivatives from 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde: A Senior Application Scientist's Guide

Introduction: The Strategic Importance of a Polysubstituted Pyridine Aldehyde

2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde stands as a pivotal starting material in the landscape of medicinal chemistry and drug discovery. Its unique substitution pattern—featuring two electron-withdrawing chlorine atoms, a fluorine atom, and a reactive aldehyde functionality on a pyridine core—renders it a highly versatile scaffold for the synthesis of a diverse array of complex molecules. The strategic placement of these functional groups allows for selective and sequential chemical transformations, making it an invaluable building block for generating libraries of compounds with potential therapeutic applications.

Notably, derivatives of the closely related 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile are precursors to broad-spectrum antibiotics such as Gemifloxacin and Enoxacin, highlighting the significance of this heterocyclic core in the development of potent pharmaceutical agents[1]. The aldehyde functionality of the title compound offers a direct and versatile handle for a multitude of chemical reactions, including but not limited to, reduction, reductive amination, olefination, and condensation reactions. This guide provides detailed application notes and protocols for the synthesis of key derivatives from this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Core Synthetic Transformations and Detailed Protocols

The reactivity of this compound is dominated by the chemistry of the aldehyde group, while the halogenated pyridine ring provides a stable and electronically modified backbone. The electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.

Reduction to 2,6-Dichloro-5-fluoro-3-(hydroxymethyl)pyridine

The selective reduction of the aldehyde to a primary alcohol is a fundamental transformation, yielding a key intermediate for further derivatization, such as ether or ester formation.

Causality of Experimental Choices: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups. Methanol serves as a suitable protic solvent that facilitates the reaction without reacting with the starting material under these conditions. The reaction is typically conducted at low temperatures to control the rate of reaction and minimize potential side reactions.

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of distilled water at 0 °C. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2,6-dichloro-5-fluoro-3-(hydroxymethyl)pyridine as a solid.

Data Summary Table:

| Derivative | Reagents and Conditions | Typical Yield (%) | Physical State |

| 2,6-Dichloro-5-fluoro-3-(hydroxymethyl)pyridine | NaBH₄, Methanol, 0 °C to rt, 1-2h | 90-98 | Solid |

Reaction Workflow Diagram:

Caption: Workflow for the reduction of the aldehyde.

Reductive Amination to Synthesize Aminomethyl Pyridine Derivatives

Reductive amination is a powerful method for the formation of C-N bonds and provides access to a wide range of secondary and tertiary amines, which are prevalent in many biologically active molecules[2][3].

Causality of Experimental Choices: This one-pot reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a particularly effective reducing agent for this transformation as it is mild, selective for the iminium ion over the aldehyde, and does not reduce the aldehyde starting material at an appreciable rate. Dichloromethane (DCM) or dichloroethane (DCE) are common aprotic solvents for this reaction. The addition of a small amount of acetic acid can catalyze the formation of the imine intermediate.

Experimental Protocol (for a primary amine):

-

Reaction Setup: To a solution of this compound (1.0 eq) and a primary amine (1.1 eq) in anhydrous dichloromethane (DCM, 15 mL per gram of aldehyde) at room temperature, add glacial acetic acid (0.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) in one portion.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: After filtration and concentration, purify the crude product by column chromatography on silica gel.

Data Summary Table:

| Amine Reactant | Product | Reagents and Conditions | Typical Yield (%) |

| Morpholine | 4-((2,6-dichloro-5-fluoropyridin-3-yl)methyl)morpholine | STAB, AcOH, DCM, rt, 4h | 85-95 |

| Benzylamine | N-((2,6-dichloro-5-fluoropyridin-3-yl)methyl)benzylamine | STAB, AcOH, DCM, rt, 6h | 80-90 |

| Aniline | N-((2,6-dichloro-5-fluoropyridin-3-yl)methyl)aniline | STAB, AcOH, DCM, rt, 12h | 70-85 |

Reaction Pathway Diagram:

Caption: Reductive amination pathway.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones[4]. The reaction involves the use of a phosphorus ylide (Wittig reagent) and offers excellent control over the position of the newly formed double bond.

Causality of Experimental Choices: The choice of the Wittig reagent is crucial as it determines the stereoselectivity of the resulting alkene. Non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) typically favor the formation of (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes. A strong base, such as n-butyllithium or sodium hydride, is required to deprotonate the phosphonium salt to generate the reactive ylide. Anhydrous conditions are essential as the ylide is highly reactive towards water.

Experimental Protocol (using a non-stabilized ylide):

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL per gram of salt). Cool the suspension to 0 °C. Slowly add n-butyllithium (1.1 eq, as a solution in hexanes). A color change (typically to deep red or orange) indicates ylide formation. Stir the mixture at room temperature for 1 hour.

-

Wittig Reaction: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF (5 mL per mmol of aldehyde). Slowly add this solution to the ylide suspension at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to afford the desired alkene derivative.

Data Summary Table:

| Wittig Reagent | Product | Base | Typical Yield (%) |

| Methyltriphenylphosphonium bromide | 2,6-Dichloro-5-fluoro-3-vinylpyridine | n-BuLi | 70-85 |

| Ethyltriphenylphosphonium bromide | 2,6-Dichloro-5-fluoro-3-(prop-1-en-1-yl)pyridine | n-BuLi | 65-80 |

| (Triphenylphosphoranylidene)acetonitrile | (E)-3-(2,6-dichloro-5-fluoropyridin-3-yl)acrylonitrile | (no base needed) | 85-95 |

Wittig Reaction Mechanism Overview:

Caption: Simplified Wittig reaction mechanism.

Knoevenagel Condensation for the Synthesis of Electron-Deficient Alkenes

The Knoevenagel condensation is a variation of the aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product[4][5][6].

Causality of Experimental Choices: Active methylene compounds, such as malononitrile or diethyl malonate, are used due to the acidity of the protons alpha to the two electron-withdrawing groups. A weak base like piperidine or pyridine is sufficient to catalyze the reaction by deprotonating the active methylene compound, thus avoiding self-condensation of the aldehyde. The reaction is often carried out in a solvent like ethanol or toluene, and in some cases, a Dean-Stark apparatus is used to remove the water formed during the reaction to drive the equilibrium towards the product.

Experimental Protocol (with malononitrile):

-

Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (15 mL per gram of aldehyde).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature. A precipitate of the product may form during the reaction.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Isolation: If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Data Summary Table:

| Active Methylene Compound | Product | Catalyst | Typical Yield (%) |

| Malononitrile | 2-((2,6-dichloro-5-fluoropyridin-3-yl)methylene)malononitrile | Piperidine | 90-98 |

| Diethyl malonate | Diethyl 2-((2,6-dichloro-5-fluoropyridin-3-yl)methylene)malonate | Piperidine | 85-95 |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(2,6-dichloro-5-fluoropyridin-3-yl)acrylate | Piperidine | 88-96 |

Knoevenagel Condensation Pathway:

Sources

- 1. ossila.com [ossila.com]

- 2. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Knoevenagel Condensation [organic-chemistry.org]

Application Notes and Protocols for 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde: A Guide for Synthetic Chemists

Introduction

2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two chlorine atoms, a fluorine atom, and an aldehyde group on a pyridine ring, render it a versatile building block for the synthesis of a wide array of complex molecules. The electron-withdrawing nature of the substituents activates the pyridine ring for nucleophilic aromatic substitution, while the aldehyde functionality serves as a handle for a variety of classical transformations.

This technical guide provides an in-depth exploration of the key reaction mechanisms involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, actionable protocols derived from established methodologies for analogous systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related structures is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂FNO | Biosynth |

| Molecular Weight | 193.99 g/mol | Biosynth |

| CAS Number | 1260758-33-5 | Biosynth |

| Appearance | Likely a solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane and chloroform. Low solubility in water is anticipated. | Inferred from similar compounds |

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. In the case of this compound, the aldehyde and fluoro substituents, along with the pyridine nitrogen, strongly activate the chlorine atoms at the C2 and C6 positions for displacement.

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the electron-withdrawing aldehyde group. In the subsequent step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring.

Due to the symmetrical nature of the C2 and C6 positions, monosubstitution can lead to a single product, although the electronic influence of the aldehyde and fluorine might impart subtle differences in reactivity. The introduction of the first nucleophile, if it is electron-donating, will typically deactivate the ring towards a second substitution.

The Strategic Utility of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde in Modern Pharmaceutical Synthesis

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among the vast array of functionalized pyridines, 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde stands out as a highly versatile and reactive intermediate. Its unique substitution pattern—featuring two labile chlorine atoms for nucleophilic substitution, a fluorine atom to modulate electronic properties and metabolic stability, and a reactive aldehyde handle—makes it a powerful building block for constructing complex molecular architectures.[3] This guide provides an in-depth exploration of the synthesis and application of this key intermediate, with a focus on its strategic deployment in the synthesis of targeted therapeutics, particularly kinase inhibitors. We will detail both a robust protocol for its preparation from a common precursor and its subsequent elaboration into advanced pharmaceutical scaffolds.

Introduction: A Scaffold of Strategic Importance